Biotine-PEG2-C4-Alkyne

Vue d'ensemble

Description

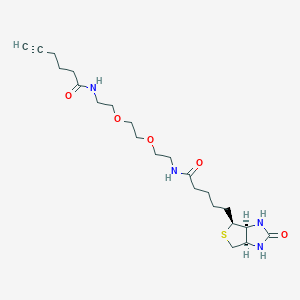

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

Biotin-PEG2-C4-Alkyne can be used in the synthesis of PROTACs . The Alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .Molecular Structure Analysis

The Biotin-PEG2-C4-Alkyne molecule contains a total of 69 bonds. There are 33 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 triple bond, 2 five-membered rings, 1 eight-membered ring, 2 secondary amides (aliphatic), 1 urea (-thio) derivative, 2 ethers (aliphatic), 1 sulfide, and 1 tetrahydro .Chemical Reactions Analysis

The Alkyne group in Biotin-PEG2-C4-Alkyne can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .Physical And Chemical Properties Analysis

The molecular weight of Biotin-PEG2-C4-Alkyne is 468.61 . Its molecular formula is C22H36N4O5S . The substance is not flammable .Applications De Recherche Scientifique

Liaisons PROTAC

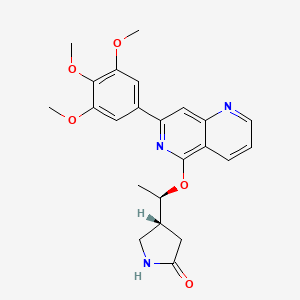

“Biotine-PEG2-C4-Alkyne” est un lieur à base de PEG pour les PROTAC {svg_1}. Les PROTAC (chimères de ciblage de la protéolyse) sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation. La molécule “this compound” relie deux ligands essentiels, cruciaux pour la formation des molécules PROTAC {svg_2}.

Biosynthèse de produits naturels contenant des alcynes

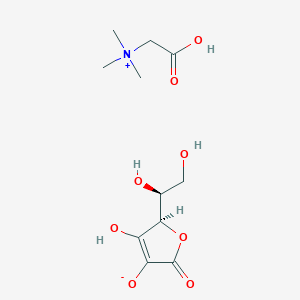

Les produits naturels contenant des alcynes sont des molécules importantes largement répandues dans les microbes et les plantes {svg_3}. “this compound”, étant un composé contenant un alcyne, peut être utilisé dans la biosynthèse de ces produits naturels. Ceci est particulièrement utile dans les domaines de la chimie médicinale, de la synthèse organique et de la science des matériaux {svg_4}.

Marquage à la biotine

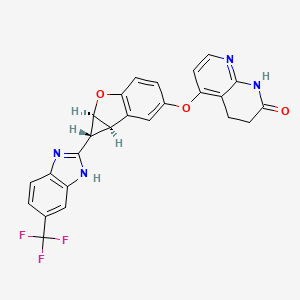

“this compound” peut être utilisé pour ajouter un marqueur de biotine à une gamme de produits biochimiques, d'acides aminés, de protéines et de nucléotides qui ont été modifiés par l'ajout d'un groupe azide {svg_5}. Cela est réalisé à l'aide d'une réaction de cycloaddition azide-alcyne catalysée par le cuivre Cu(I) {svg_6}.

Détection avec des protéines de liaison à la biotine

La biotine dans “this compound” peut ensuite être détectée avec de la streptavidine, de l'avidine ou de la NeutrAvidin® protéine de liaison à la biotine {svg_7}. Ceci la rend utile dans diverses procédures de recherche et de diagnostic {svg_8}.

Chimie click

“this compound” est utilisé en chimie click, un type de réaction chimique conçue pour générer des substances rapidement et de manière fiable en joignant de petites unités ensemble. Cela est réalisé à l'aide d'une réaction de cycloaddition azide-alcyne catalysée par le cuivre Cu(I) {svg_9}.

Mécanisme D'action

Target of Action

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .

Mode of Action

Biotin-PEG2-C4-Alkyne operates through a mechanism known as PROTAC (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG2-C4-Alkyne, as a click chemistry reagent, contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The key biochemical pathway involved in the action of Biotin-PEG2-C4-Alkyne is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

The peg2 linker in the compound is known to enhance water solubility , which could potentially improve its bioavailability.

Result of Action

The primary result of Biotin-PEG2-C4-Alkyne’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted.

Action Environment

The action of Biotin-PEG2-C4-Alkyne can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes can be affected by the presence of copper ions . Additionally, the stability of the compound might be influenced by storage conditions .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Biotin-PEG2-C4-Alkyne plays a significant role in biochemical reactions. The biotin part of Biotin-PEG2-C4-Alkyne has a high affinity and can bind with proteins like streptavidin or avidin, which are widely used in biological labeling and bioconjugation experiments . The alkyne group in Biotin-PEG2-C4-Alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Cellular Effects

The effects of Biotin-PEG2-C4-Alkyne on cells and cellular processes are largely dependent on the biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne can interact with cellular proteins that have a high affinity for biotin, potentially influencing cell function .

Molecular Mechanism

Biotin-PEG2-C4-Alkyne exerts its effects at the molecular level through its ability to form covalent bonds with azide-tagged molecules via the CuAAC reaction . This allows for the specific covalent linkage of molecules, a feature that is exploited in the field of click chemistry .

Temporal Effects in Laboratory Settings

The effects of Biotin-PEG2-C4-Alkyne over time in laboratory settings would depend on the specific experimental conditions and the biomolecules it is conjugated to. Peg-based compounds like Biotin-PEG2-C4-Alkyne are generally known for their stability .

Metabolic Pathways

The involvement of Biotin-PEG2-C4-Alkyne in metabolic pathways would be largely dependent on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially interact with enzymes or cofactors in biotin-dependent metabolic pathways .

Transport and Distribution

The transport and distribution of Biotin-PEG2-C4-Alkyne within cells and tissues would depend on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially interact with cellular transporters or binding proteins that recognize biotin .

Subcellular Localization

The subcellular localization of Biotin-PEG2-C4-Alkyne would depend on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially direct it to specific compartments or organelles based on the localization of biotin-binding proteins .

Propriétés

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRHLAYBWVOOC-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)